2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorophenoxy group, and a sec-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps:
-
Formation of the Chlorophenoxy Intermediate: : The initial step involves the chlorination of 4-sec-butylphenol to produce 4-(sec-butyl)-2-chlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
-
Etherification: : The chlorophenol intermediate is then reacted with 2-chloroethylamine to form 2-[4-(sec-butyl)-2-chlorophenoxy]ethylamine. This step involves a nucleophilic substitution reaction where the hydroxyl group of the phenol is replaced by the ethylamine group.
-
Piperidine Formation: : The final step involves the reaction of the ethylamine intermediate with piperidine to form the desired compound. This step is typically carried out under basic conditions, often using sodium hydroxide as the base.
-
Hydrochloride Formation: : The free base of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the piperidine ring or the chlorophenoxy group, potentially leading to the formation of secondary amines or dechlorinated products.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom of the chlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol derivatives.
Reduction: Formation of secondary amines or dechlorinated phenoxy derivatives.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its piperidine moiety.
-
Industry: : It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenoxy group may also contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence neuronal signaling and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(tert-Butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride: Similar structure but with a tert-butyl group instead of a sec-butyl group.
2-{2-[4-(Sec-butyl)-2-fluorophenoxy]-ethyl}piperidine hydrochloride: Similar structure but with a fluorine atom instead of a chlorine atom.
2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The sec-butyl group provides steric hindrance, affecting its reactivity and binding interactions. The piperidine ring is a common motif in many biologically active compounds, contributing to its potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c1-3-13(2)14-7-8-17(16(18)12-14)20-11-9-15-6-4-5-10-19-15;/h7-8,12-13,15,19H,3-6,9-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVMXGXOMPZMCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-27-7 |
Source
|
Record name | Piperidine, 2-[2-[2-chloro-4-(1-methylpropyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.